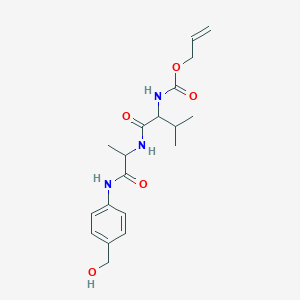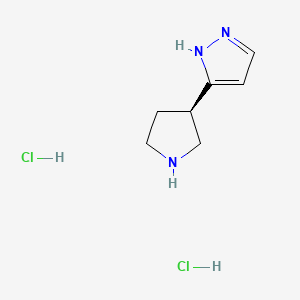![molecular formula C45H74O16 B12303277 2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)
2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Askendoside D is a triterpene glycoside isolated from the roots of Astragalus taschkendicus Bunge, a plant belonging to the Leguminosae family . This compound is part of the cycloartane series of triterpenoids, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Askendoside D is typically isolated from natural sources rather than synthesized in a laboratory. The isolation process involves several steps:
Extraction: The roots of Astragalus taschkendicus are dried and ground into a fine powder. This powder is then subjected to solvent extraction using methanol or ethanol.
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods
Industrial production of askendoside D follows similar steps but on a larger scale. The use of industrial-scale extraction and purification equipment allows for the efficient processing of large quantities of plant material. The key steps include:
Large-scale extraction: using industrial solvent extraction units.
Filtration and concentration: using industrial filtration systems and rotary evaporators.
Purification: using large-scale chromatographic columns and automated fraction collectors.
Chemical Reactions Analysis
Types of Reactions
Askendoside D undergoes various chemical reactions, including:
Hydrolysis: Acidic or enzymatic hydrolysis can break down askendoside D into its constituent sugars and aglycone (genin) parts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups present in its structure.
Substitution: Glycosidic bonds in askendoside D can be subjected to substitution reactions, where one sugar moiety is replaced by another.
Common Reagents and Conditions
Hydrolysis: Sulfuric acid or β-D-glucuronidase enzyme.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Oxidation and Reduction: Leads to the formation of oxidized or reduced derivatives of askendoside D.
Scientific Research Applications
Askendoside D has several scientific research applications:
Chemistry: Used as a reference compound in the study of triterpene glycosides and their chemical properties.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of askendoside D involves its interaction with various molecular targets and pathways:
Molecular Targets: Askendoside D interacts with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Askendoside K: Another triterpene glycoside from Astragalus taschkendicus with a similar structure but different sugar moieties.
Askendoside H: A bisdesmoside of cycloorbigenin C with different glycosylation patterns.
Cycloorbicoside D: A progenin of askendoside D obtained through hydrolysis.
Uniqueness
Askendoside D is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and chemical properties .
Properties
Molecular Formula |
C45H74O16 |
|---|---|
Molecular Weight |
871.1 g/mol |
IUPAC Name |
2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3 |
InChI Key |
BEDCTRKYVPEQRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate](/img/structure/B12303207.png)



![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)
![[1,3-bis(1-naphthalen-1-ylethyl)-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B12303252.png)




![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)
![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)
